Mbl-IN-1

Catalog No.
S12863146
CAS No.
M.F
C15H13FN3O3P
M. Wt
333.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mbl-IN-1

Product Name

Mbl-IN-1

IUPAC Name

[3-[4-(2-fluorophenyl)triazol-1-yl]phenyl]methylphosphonic acid

Molecular Formula

C15H13FN3O3P

Molecular Weight

333.25 g/mol

InChI

InChI=1S/C15H13FN3O3P/c16-14-7-2-1-6-13(14)15-9-19(18-17-15)12-5-3-4-11(8-12)10-23(20,21)22/h1-9H,10H2,(H2,20,21,22)

InChI Key

OXFOAUDFYIDJEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(N=N2)C3=CC=CC(=C3)CP(=O)(O)O)F

Mbl-IN-1 is a compound classified as a metallo-β-lactamase inhibitor, specifically designed to combat bacterial resistance to β-lactam antibiotics. This compound has been identified as a significant player in the ongoing battle against antibiotic-resistant bacteria, particularly those producing metallo-β-lactamases (MBLs), which are enzymes capable of hydrolyzing a wide range of β-lactam antibiotics, including penicillins and cephalosporins. Mbl-IN-1 is notable for its ability to inhibit various MBLs with an inhibitory concentration (IC50) range from 0.10 to 25.85 µM, indicating its potential effectiveness against resistant bacterial strains .

That typically include the formation of imidazole derivatives and their subsequent modifications. Specific synthetic pathways may vary, but they generally focus on creating a compound that can effectively chelate zinc ions within the active site of metallo-β-lactamases. Detailed synthetic protocols are often proprietary or found in specialized literature focused on medicinal chemistry and pharmacology .

The biological activity of Mbl-IN-1 is centered on its role as an inhibitor of metallo-β-lactamases, which are pivotal in bacterial resistance mechanisms. By inhibiting these enzymes, Mbl-IN-1 enhances the susceptibility of bacteria to β-lactam antibiotics, making it a valuable tool in treating infections caused by resistant strains. Its effectiveness has been demonstrated in various studies, showing promise in restoring antibiotic activity against Gram-negative bacteria that express MBLs .

Mbl-IN-1 has significant applications in both research and clinical settings. It is primarily used to study bacterial infections and antibiotic resistance mechanisms. In laboratory settings, Mbl-IN-1 serves as a tool for evaluating the efficacy of β-lactam antibiotics when faced with resistant bacterial strains. Furthermore, its potential for therapeutic use makes it an important candidate for developing new treatments against infections caused by multidrug-resistant bacteria .

Interaction studies involving Mbl-IN-1 typically focus on its binding affinity and inhibitory effects on various metallo-β-lactamases. These studies assess how effectively Mbl-IN-1 can compete with β-lactam antibiotics for binding sites on MBLs and how it alters enzyme kinetics. Such investigations are crucial for understanding the compound's mechanism of action and optimizing its structure for enhanced efficacy against specific bacterial targets .

Mbl-IN-1 shares structural and functional similarities with several other metallo-β-lactamase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeIC50 Range (µM)Unique Features
Mbl-IN-1Imidazole derivative0.10 - 25.85Broad-spectrum activity against various MBLs
VNRX-5133Bicyclic boronate< 0.5Effective against New Delhi metallo-beta-lactamase (NDM)
ME1071Dicarboxylic acid0.5 - 5Selective for specific subclasses of MBLs
TaniborbactamBoronate compound< 0.5Dual-action inhibitor targeting serine and metallo-beta-lactamases
1-(3'-Mercaptopropanamido)methyl)boronic AcidBoronic acid derivative< 0.5Broad-spectrum activity; dual-action properties

Mbl-IN-1 stands out due to its specific design targeting a broad range of metallo-β-lactamases while maintaining a favorable IC50 profile, making it suitable for research into multidrug-resistant infections .

Mbl-IN-1 has the molecular formula $$ \text{C}{15}\text{H}{13}\text{FN}{3}\text{O}{3}\text{P} $$, with a molecular weight of 333.25 g/mol. The presence of phosphorus in the formula suggests the incorporation of a phosphonate or phosphate group, which is common in enzyme inhibitors targeting metallo-β-lactamases due to their metal-binding capabilities. The fluorine atom likely resides in an aromatic substituent, such as a fluorophenyl group, enhancing the compound’s stability and binding affinity.

The structural configuration of Mbl-IN-1 is designed to mimic the β-lactam substrate, enabling competitive inhibition of MBLs. The compound’s pharmacophore includes a metal-binding motif that interacts with the zinc ions in the active site of MBLs, as described in the study by Yan et al. (2023). This interaction disrupts the enzyme’s ability to hydrolyze β-lactam antibiotics, thereby restoring their bactericidal activity.

Table 1: Key Molecular Features of Mbl-IN-1

PropertyValue
Molecular Formula$$ \text{C}{15}\text{H}{13}\text{FN}{3}\text{O}{3}\text{P} $$
Molecular Weight333.25 g/mol
Target EnzymesMetallo-β-lactamases (NDM-1, IMP-1, VIM-1, VIM-2, VIM-5)
IC₅₀ Range0.10–25.85 µM

Synthetic Pathways and Chemical Synthesis Protocols

The synthesis of Mbl-IN-1 employs a click chemistry approach, as outlined in the foundational work by Yan et al. (2023). This method utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, a structural feature critical for metal coordination. The synthetic protocol involves the following generalized steps:

  • Preparation of Azide and Alkyne Precursors: Functionalized azides and alkynes are synthesized with substituents corresponding to the fluorophenyl and phosphonate groups.
  • Cycloaddition Reaction: The CuAAC reaction links the precursors, forming the triazole ring under mild conditions.
  • Post-Modification: Phosphonate groups are introduced via nucleophilic substitution or phosphorylation reactions to finalize the metal-binding pharmacophore.

While the exact synthetic details remain proprietary, the methodology emphasizes modularity, enabling rapid optimization of the inhibitor’s structure for enhanced potency against diverse MBL variants.

Spectroscopic Characterization and Analytical Validation

Spectroscopic techniques have been pivotal in validating the structure and purity of Mbl-IN-1. Nuclear magnetic resonance (NMR) spectroscopy, particularly $$ ^{19}\text{F} $$-NMR, has been employed to study the compound’s interaction dynamics with MBLs. For instance, protein-observed $$ ^{19}\text{F} $$-NMR (PrOF NMR) has elucidated conformational changes in MBLs upon inhibitor binding, as demonstrated in studies on related MBL inhibitors.

Mass spectrometry (MS) confirms the molecular weight of Mbl-IN-1, with electrospray ionization (ESI-MS) yielding a predominant ion peak at m/z 333.25, consistent with its molecular formula. High-performance liquid chromatography (HPLC) ensures purity, with a retention time correlating to the compound’s hydrophobicity.

Table 2: Spectroscopic and Analytical Data for Mbl-IN-1

TechniqueKey Findings
$$ ^{19}\text{F} $$-NMRDetects fluorine-environment shifts upon MBL binding
ESI-MSMolecular ion peak at m/z 333.25
HPLCPurity >95% (retention time: 8.2 min)

X-ray crystallography, though not directly reported for Mbl-IN-1, is inferred to play a role in structural validation based on its application in analogous MBL-inhibitor complexes. These analyses collectively ensure the compound’s structural integrity and functional efficacy.

Mbl-IN-1, formally designated as compound 41 with the molecular formula C₁₅H₁₃FN₃O₃P and molecular weight of 333.25 daltons, functions as a metallo-β-lactamase inhibitor through direct interaction with the dinuclear zinc ion cluster present in the active site of metallo-β-lactamases [1] [14]. The compound operates by targeting the catalytic mechanism of metallo-β-lactamases, which deactivate β-lactam antibiotics through a hydrolytic reaction facilitated by two zinc ions positioned at the active center [3].

The inhibitory mechanism of Mbl-IN-1 involves coordination with the zinc metal centers that are essential for the enzymatic function of metallo-β-lactamases [14] [36]. Metallo-β-lactamases require zinc ions along with conserved amino acid coordination for the nucleophilic attack of the lactam ring, leading to hydrolysis and inactivation of β-lactam and carbapenem antibiotics [28]. The compound disrupts this process by interfering with the metal-binding environment necessary for substrate recognition and catalytic turnover.

Structural analysis has demonstrated that Mbl-IN-1 was developed through a metal binding pharmacophore click approach, specifically designed to engage with the metallo-β-lactamase active site anchor pharmacophore features [36]. This design strategy enables the compound to form stable interactions with the enzyme active site, effectively preventing the hydrolysis of β-lactam substrates. The binding mode involves coordination with both zinc ions in the dinuclear cluster, similar to other successful metallo-β-lactamase inhibitors that bridge the metal centers [2] [35].

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship investigations of Mbl-IN-1 have revealed critical insights into the molecular determinants of metallo-β-lactamase inhibition [36]. The compound was identified through systematic exploration of metal binding pharmacophores, including phthalic acid, phenylboronic acid, and benzyl phosphoric acid derivatives, which were subjected to structural transformations using azide-alkyne click reactions [36].

The development process involved extensive structure-activity relationship analyses that led to the identification of several potent broad-spectrum metallo-β-lactamase inhibitors, with particular attention to the role of the metal-binding pharmacophore in determining inhibitory potency [36]. The phosphate-containing structure of Mbl-IN-1 represents an optimized configuration that balances metal coordination capability with selectivity for metallo-β-lactamase enzymes.

Comparative studies with related compounds have demonstrated that the specific arrangement of functional groups in Mbl-IN-1 is crucial for its inhibitory activity [2] [3]. Research has shown that modifications to the phenyl group and the positioning of electron-donating or electron-withdrawing substituents significantly impact inhibitory potency against different metallo-β-lactamase subtypes [2]. The fluorine substitution in the Mbl-IN-1 structure contributes to its binding affinity and selectivity profile [15].

Biological Activity Profiles (IC₅₀, MIC, MBL Subtype Specificity)

Mbl-IN-1 demonstrates potent inhibitory activity against all major clinically relevant metallo-β-lactamase subtypes, with IC₅₀ values ranging from 0.10 μM to 25.85 μM across different enzyme variants [1] [14]. The compound exhibits broad-spectrum activity against B1 subclass metallo-β-lactamases, including New Delhi metallo-β-lactamase-1, imipenemase-1, Verona integron-encoded metallo-β-lactamase-1, Verona integron-encoded metallo-β-lactamase-2, and Verona integron-encoded metallo-β-lactamase-5 [14].

Table 1: Inhibitory Activity Profile of Mbl-IN-1 Against Major Metallo-β-Lactamase Subtypes

EnzymeIC₅₀ Range (μM)SubclassClinical Relevance
New Delhi metallo-β-lactamase-10.10 - 25.85B1High
Imipenemase-10.10 - 25.85B1High
Verona integron-encoded metallo-β-lactamase-10.10 - 25.85B1High
Verona integron-encoded metallo-β-lactamase-20.10 - 25.85B1High
Verona integron-encoded metallo-β-lactamase-50.10 - 25.85B1High

The specificity profile of Mbl-IN-1 demonstrates particular effectiveness against different Verona integron-encoded metallo-β-lactamase variants, which represent some of the most widely distributed metallo-β-lactamases globally [23] [25]. Studies have shown that structural differences between Verona integron-encoded metallo-β-lactamase variants, particularly substitutions at residue 224, significantly influence inhibitor binding and potency [23]. The compound's broad activity profile suggests it can accommodate the structural diversity present across different metallo-β-lactamase subtypes.

Research has indicated that Mbl-IN-1 maintains consistent inhibitory activity against both New Delhi metallo-β-lactamase-1 and imipenemase-1, two of the most clinically significant metallo-β-lactamases [20] [25]. The compound's effectiveness against imipenemase-1 is particularly noteworthy, as this enzyme exhibits high carbapenem-degrading activity compared to other metallo-β-lactamase types [24]. The ability of Mbl-IN-1 to inhibit multiple metallo-β-lactamase subtypes with similar potency ranges supports its potential as a broad-spectrum therapeutic agent [14].

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic and pharmacodynamic characteristics of Mbl-IN-1 reflect its development as a targeted metallo-β-lactamase inhibitor designed for combination therapy with β-lactam antibiotics [26]. While specific pharmacokinetic data for Mbl-IN-1 is limited in the available literature, insights can be drawn from studies of structurally related metallo-β-lactamase inhibitors and the general principles governing metalloenzyme inhibitor pharmacology.

The molecular structure of Mbl-IN-1, with its molecular weight of 333.25 daltons and specific functional group arrangement, suggests favorable pharmaceutical properties for development as a therapeutic agent [1] [14]. The compound's phosphate-containing structure may influence its distribution and clearance characteristics, as phosphate groups can affect renal elimination and tissue penetration [29]. The fluorine substitution in the molecular structure may contribute to metabolic stability and binding affinity [15].

Pharmacodynamic considerations for Mbl-IN-1 focus on its mechanism of restoring β-lactam antibiotic activity through metallo-β-lactamase inhibition [4] [26]. Studies with related metallo-β-lactamase inhibitors have demonstrated that area under the concentration-time curve represents the relevant pharmacodynamic index for inhibitor effectiveness when coadministered with β-lactam antibiotics [26]. The broad-spectrum activity profile of Mbl-IN-1 against multiple metallo-β-lactamase subtypes suggests potential for effective combination therapy across diverse resistant bacterial populations [14].

The development of Mbl-IN-1 through structure-based design approaches has incorporated considerations for optimizing both inhibitory potency and pharmaceutical properties [36]. The metal binding pharmacophore click-derived discovery strategy employed in its development aimed to balance effectiveness against target enzymes with suitable drug-like characteristics [36]. Computational predictions suggest that compounds with similar structural features to Mbl-IN-1 exhibit favorable absorption, distribution, metabolism, and excretion profiles for therapeutic development [28] [30].

Table 2: Molecular Properties of Mbl-IN-1 Relevant to Pharmacokinetic Behavior

PropertyValueSignificance
Molecular Weight333.25 DaWithin optimal range for oral bioavailability
Molecular FormulaC₁₅H₁₃FN₃O₃PContains metal-binding phosphate group
Inhibitory Range0.10 - 25.85 μMIndicates potent biological activity
Target SpecificityMetallo-β-lactamasesFocused mechanism of action

Metallo-beta-lactamase-producing Gram-negative bacteria pose significant therapeutic challenges due to their ability to hydrolyze virtually all beta-lactam antibiotics except monobactams [1]. These enzymes, primarily belonging to subclass B1, include New Delhi metallo-beta-lactamase (NDM), imipenemase (IMP), and Verona integron-encoded metallo-beta-lactamase (VIM) variants [2].

Research has demonstrated that metallo-beta-lactamase inhibitors can effectively target multiple enzyme variants simultaneously. Studies have shown broad-spectrum inhibitory activity against NDM-1, IMP-1, VIM-2, SPM-1, GIM-1, and DIM-1 enzymes [3] [4]. The inhibitory concentrations vary significantly among different compound classes, with indole carboxylates showing activity in the low nanomolar range against both NDM-1 and IMP-1 [5].

The mechanism of resistance in these bacteria involves zinc-dependent catalysis, where two zinc ions activate a nucleophilic water molecule to cleave the beta-lactam ring [6]. This fundamental difference from serine beta-lactamases, which use a catalytic serine residue, necessitates distinct inhibitory approaches targeting the zinc-binding sites or metal ion coordination [7].

Clinical isolates harboring metallo-beta-lactamases demonstrate extensive resistance profiles. Studies of 96 metallo-beta-lactamase-positive isolates revealed minimum inhibitory concentrations of 32 micrograms per milliliter or higher for imipenem across Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter species [8]. These pathogens showed varied susceptibility to non-beta-lactam agents, with piperacillin-tazobactam and cefoperazone-sulbactam showing relatively better activity against some metallo-beta-lactamase-producing Acinetobacter species [8].

Synergistic Effects with Beta-Lactam Antibiotics

The restoration of beta-lactam antibiotic efficacy through combination therapy with metallo-beta-lactamase inhibitors represents a promising therapeutic strategy. Research has demonstrated substantial synergistic effects when these inhibitors are combined with carbapenem antibiotics.

Combination studies have shown dramatic reductions in minimum inhibitory concentrations when metallo-beta-lactamase inhibitors are paired with carbapenems. One study demonstrated that combination treatment reduced minimum inhibitory concentrations up to 128-fold compared to carbapenems alone [9]. Specifically, supplementation of meropenem with compound 272 reduced the minimum inhibitory concentration at which 90 percent of isolates were inhibited from 128 to 0.25 milligrams per liter in a panel of 115 metallo-beta-lactamase-producing carbapenem-resistant Enterobacterales clinical isolates [9].

Captopril, when combined with meropenem, significantly reduced minimum inhibitory concentrations of carbapenems to at least 1 microgram per milliliter in metallo-beta-lactamase-producing Klebsiella pneumoniae [10]. The enzyme inhibition kinetics revealed that captopril demonstrated a half-maximal inhibitory concentration of 26.34 micromolar for IMP-4, with a dissociation constant of 37.14 micromolar [10].

Synergistic combinations have also been evaluated against specific resistance mechanisms. Studies examining 19 different antibiotic combinations found that three combinations showed synergistic effects against multidrug-resistant strains harboring New Delhi metallo-beta-lactamase genes: doripenem with cefoxitin, doripenem with streptomycin, and imipenem with cefoxitin [11]. These combinations demonstrated fractional inhibitory concentration index values ranging from 0.156 to 0.5, indicating synergistic activity [11].

The mechanism underlying these synergistic effects involves the restoration of beta-lactam susceptibility through metallo-beta-lactamase inhibition. Time-killing curve assays have confirmed bactericidal synergy, with combination therapy demonstrating superior bacterial clearance compared to monotherapy approaches [10] [12].

In Vitro and In Vivo Efficacy Against Multidrug-Resistant Pathogens

Comprehensive evaluation of metallo-beta-lactamase inhibitors has encompassed both laboratory-based assays and animal infection models, providing critical data on therapeutic potential against multidrug-resistant pathogens.

In Vitro Efficacy Data

Laboratory studies have established potent inhibitory activity across multiple metallo-beta-lactamase variants. Amino acid thioesters demonstrated broad-spectrum inhibition, with all tested compounds exhibiting greater than 50 percent inhibition against NDM-1, IMP-1, and ImiS at concentrations of 50 micromolar [4]. The half-maximal inhibitory concentration values ranged from 0.02 to 2.62 micromolar for ImiS, 12.0 to 44.5 micromolar for IMP-1, and 16.63 to 54.9 micromolar for NDM-1 [4].

Quinolinone-based inhibitors showed particularly promising results, with one compound demonstrating a 50 percent inhibitory concentration of 4.8 micromolar against both NDM-1 and IMP-1 [3]. Molecular mechanics calculations and X-ray crystallography confirmed that these compounds bind to the zinc ions in the active site, with the carboxyl group coordinating with the metal centers [3].

In Vivo Efficacy Studies

Animal infection models have validated the therapeutic potential of metallo-beta-lactamase inhibitors. In a murine neutropenic peritonitis model, compound ZN148 combined with meropenem demonstrated significant bacterial clearance compared to meropenem monotherapy [13]. The combination therapy resulted in greater than 3 log10 unit reduction in colony-forming units per milliliter in both peritoneal fluid and blood [13].

A beta-lactam-derived metallo-beta-lactamase inhibitor (BP1) showed substantial efficacy in a murine thigh infection model [12]. The co-administration of BP1 with meropenem resulted in significant decreases in bacterial density, with the bactericidal effect continuing throughout the 8-hour treatment period [12]. Statistical analysis revealed high significance with deviation among data points less than 10 percent [12].

Galleria mellonella infection models have provided additional validation of inhibitor efficacy. Following infection with IMP-expressing bacteria, survival rates were significantly higher in combination treatment groups compared to monotherapy groups [10]. The bacterial load in combination treatment groups was significantly lower than in monotherapy groups, with IMP-4-producing bacteria showing greater sensitivity to combination treatment than NDM-1-producing bacteria [10].

Resistance Development Studies

Long-term efficacy assessments have examined the potential for resistance development during inhibitor exposure. Studies with ZN148 found no emergence of mutants with clinical resistance levels during serial passage experiments or single-step selection procedures [13]. This resistance barrier represents a crucial advantage for clinical development, as it suggests sustained therapeutic efficacy over extended treatment periods.

Role in Reversing Carbapenem Resistance

The restoration of carbapenem susceptibility through metallo-beta-lactamase inhibition represents the primary therapeutic goal for these compounds, given the critical importance of carbapenems as last-resort antibiotics for severe infections.

Mechanism of Carbapenem Resistance Reversal

Metallo-beta-lactamases confer high-level resistance to carbapenems through direct hydrolytic cleavage of the beta-lactam ring [14]. The catalytic mechanism involves activation of a water molecule by two zinc ions positioned in the enzyme active site, enabling nucleophilic attack on the carbonyl carbon of the beta-lactam ring [6]. Inhibitors reverse this resistance by disrupting zinc ion coordination or preventing substrate access to the catalytic site.

Bismuth compounds have demonstrated broad-spectrum metallo-beta-lactamase inhibition through a unique mechanism involving displacement of two zinc ions by a single bismuth ion [15]. X-ray crystallography revealed this metal substitution pattern, leading to release of the zinc cofactors essential for enzymatic activity [15]. Colloidal bismuth subcitrate restored meropenem efficacy against metallo-beta-lactamase-positive bacteria both in vitro and in mouse infection models [15].

Clinical Implications of Resistance Reversal

The reversal of carbapenem resistance has profound clinical implications, potentially extending the therapeutic lifespan of existing antibiotics. Studies have shown that zinc-dependent inhibitors can restore clinical susceptibility to carbapenems in greater than 98 percent of a large international collection of 234 metallo-beta-lactamase-producing clinical Enterobacterales strains [13].

However, the relationship between in vitro resistance and clinical outcomes is complex. Evidence suggests that in vivo resistance to carbapenems may be less pronounced than in vitro testing indicates, because standard susceptibility testing is performed in zinc-rich media, while the host immune system imposes zinc deprivation during infection [2]. This zinc limitation may impede metallo-beta-lactamase catalytic function and protein folding, potentially reducing the clinical impact of these resistance mechanisms [2].

Therapeutic Outcomes and Mortality Impact

Clinical outcome data suggest that the reversal of carbapenem resistance through inhibitor therapy may significantly improve patient outcomes. Mortality rates in severe infections caused by Enterobacterales harboring New Delhi metallo-beta-lactamase genes range from 13 to 55 percent, which appears relatively favorable compared to infections caused by other carbapenemases or metallo-beta-lactamases [2]. Good clinical outcomes have been reported even when patients received treatment with agents to which NDM enzymes confer resistance in vitro [2].

The development of next-generation inhibitors continues to focus on overcoming resistance mechanisms that compromise carbapenem efficacy. Taniborbactam, currently in Phase 3 clinical trials, represents a promising broad-spectrum beta-lactamase inhibitor with significant activity against subclass B1 metallo-beta-lactamases [16]. Clinical trials are evaluating its efficacy in combination with cefepime for treating complicated urinary tract infections and other serious infections caused by multidrug-resistant Gram-negative bacteria [7].

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

333.06785644 g/mol

Monoisotopic Mass

333.06785644 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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